9H-Carbazole-2-ethanamine
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Overview
Description
9H-Carbazole-2-ethanamine is an organic compound with the molecular formula C14H14N2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2-ethanamine typically involves the introduction of an amino group onto the rigid structure of the carbazole conjugate. One common method is the electro-polymerization of carbazole derivatives. This process involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electro-polymerization techniques. These methods are optimized to ensure high yield and purity of the compound. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-2-ethanamine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
9H-Carbazole-2-ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various polymers and as a building block for complex organic molecules.
Biology: It is used in the development of biosensors and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 9H-Carbazole-2-ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as a mediator in electron transfer processes, which is crucial for its applications in biosensors and optoelectronic devices. The presence of the amino group enhances its binding affinity to various targets, making it a versatile compound for different applications .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A parent compound with similar structural properties but lacks the amino group.
2-Aminobiphenyl: A compound with a similar amino group but different structural framework.
N-Vinylcarbazole: A derivative used in the production of polymers with unique optoelectronic properties.
Uniqueness
9H-Carbazole-2-ethanamine is unique due to the presence of both the carbazole moiety and the amino group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
67777-62-2 |
---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(9H-carbazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7-8,15H2 |
InChI Key |
LNRTZXJBLJXDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CCN |
Origin of Product |
United States |
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